Glycozoline

Übersicht

Beschreibung

Glycozoline is a naturally occurring carbazole alkaloid that was originally isolated from the root bark of Glycosmis pentaphylla . This compound exhibits a range of biological activities, including antibiotic and antifungal properties . Carbazole alkaloids, such as this compound, are known for their complex structures and significant pharmacological potential.

Vorbereitungsmethoden

The synthesis of glycozoline can be achieved through various methods. One efficient synthetic route involves the tandem C–C cross-coupling and reductive amination using commercially available starting materials . This method employs Suzuki cross-coupling followed by Cadogan cyclization, which is compatible with electron-neutral, rich, or deficient substrates . Another method involves the iodine-catalyzed aromatization of tetrahydrocarbazoles, which provides high yields and is tolerant of a broad range of functional groups .

Analyse Chemischer Reaktionen

Iodine-Catalyzed Aromatization

Glycozoline is synthesized via iodine-catalyzed aromatization of tetrahydrocarbazole derivatives. This metal-free method employs molecular iodine (25 mol%) in dimethyl sulfoxide (DMSO) at 100°C, achieving 91% yield (entry 5h, Scheme 2 in ). The mechanism involves:

-

Ionic pathway : DFT calculations reveal iodine facilitates proton abstraction, forming a cationic intermediate that undergoes dehydrogenation to yield aromatic carbazoles .

-

Substrate scope : Tolerates methoxy, methyl, and halogen substituents without requiring N-protection .

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | I₂ (25 mol%) |

| Solvent | DMSO |

| Temperature | 100°C |

| Reaction Time | 7 hours |

| Yield | 91% |

Microwave-Assisted Tandem Reduction–Oxidation

-

Reduction : Sodium borohydride reduces the ketone group.

-

Oxidation : Microwave-assisted dehydrogenation under controlled conditions .

Key Data:

| Parameter | Value |

|---|---|

| Reducing Agent | NaBH₄ |

| Oxidizing Conditions | Microwave irradiation |

| Reaction Time | Not specified |

| Yield | 80% |

Comparative Analysis of Methods

| Method | Catalyst/Conditions | Yield | Advantages |

|---|---|---|---|

| Iodine-Catalyzed | I₂, DMSO, 100°C | 91% | Metal-free, broad functional group tolerance |

| Microwave-Assisted | NaBH₄, microwave | 80% | Rapid, energy-efficient |

Mechanistic Insights

-

Energy barriers : The iodine-catalyzed pathway has a slowest-step barrier of 24.7 kcal/mol , making it feasible at elevated temperatures .

-

Regioselectivity : Substituents on the tetrahydrocarbazole core (e.g., methyl or methoxy groups) direct aromatization without side reactions .

Functional Group Compatibility

This compound derivatives retain functional groups such as:

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

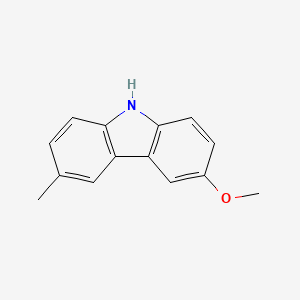

Glycozoline, with the molecular formula , is characterized by its unique carbazole structure, which contributes to its biological activity. The compound is also known as 3-methoxy-6-methyl-9H-carbazole. Its structural features allow it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

-

Medicinal Chemistry

- Antimicrobial Activity : this compound has demonstrated significant antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, making it a candidate for developing new antimicrobial agents .

- Anticancer Properties : Research indicates that this compound derivatives possess anticancer potential. For instance, certain carbazole derivatives have been linked to anti-cancer activities, suggesting that this compound may play a role in cancer therapeutics .

-

Organic Synthesis

- Synthesis of Carbazole Derivatives : this compound serves as a precursor in the synthesis of more complex carbazole derivatives. Techniques such as C–H bond activation and heteroannulation have been employed to create substituted carbazoles from this compound .

- Use in Name Reactions : this compound has been utilized in various name reactions essential for synthesizing alkaloids and other biologically active compounds. Its application in reactions like the Diels-Alder cycloaddition highlights its versatility in organic synthesis .

Case Study 1: Antimicrobial Activity Assessment

A study conducted by Zhang et al. focused on evaluating the antimicrobial efficacy of this compound against several bacterial strains. The results indicated a notable inhibition of bacterial growth at specific concentrations, supporting its potential use as an antimicrobial agent .

Case Study 2: Synthesis of Anticancer Compounds

Research by Liu et al. explored the synthesis of anticancer agents using this compound as a starting material. Their findings revealed that derivatives synthesized from this compound exhibited significant cytotoxicity against cancer cell lines, suggesting their potential application in cancer treatment .

Data Tables

| Application Area | Specific Use | Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agent | Effective against multiple bacterial strains |

| Medicinal Chemistry | Anticancer Agent | Significant cytotoxicity against cancer cell lines |

| Organic Synthesis | Precursor for Carbazole Derivatives | Facilitates synthesis through C–H activation |

Wirkmechanismus

The mechanism of action of glycozoline involves its interaction with various molecular targets and pathways. The compound’s antibacterial and antifungal activities are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes . Its anti-inflammatory effects are likely due to the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Vergleich Mit ähnlichen Verbindungen

Glycozoline is part of a family of carbazole alkaloids, which includes compounds such as glycozolicine, glycozolidine, and clausenalene . Compared to these similar compounds, this compound is unique due to its specific biological activities and the efficiency of its synthetic routes . Other similar compounds include glycozolone-A and glycozolone-B, which are quinazoline alkaloids isolated from Glycosmis cochinchinensis .

Biologische Aktivität

Glycozoline, a carbazole derivative identified as 3-methoxy-6-methylcarbazole, has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores the compound's biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its potential applications in medicine and industry.

Overview of this compound

- Chemical Structure : this compound is a naturally occurring alkaloid first isolated from the root bark of Glycosmis pentaphylla. Its unique structure contributes to its varied biological activities.

- Molecular Formula : C₁₃H₁₅N₁O₂

- CAS Number : 5234-30-0

Biological Activities

This compound exhibits several notable biological activities:

- Antibacterial Properties : Research indicates that this compound has effective antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . It disrupts microbial cell membranes and inhibits essential enzymes, contributing to its antimicrobial efficacy.

- Antifungal Activity : The compound also demonstrates antifungal properties, showing effectiveness against fungi such as Candida albicans and Trichophyton rubrum .

- Anti-inflammatory Effects : this compound has been reported to possess anti-inflammatory properties, which may be beneficial in treating inflammatory diseases .

- Antifeedant Activity : Studies have shown that this compound acts as an antifeedant against certain herbivorous insects, suggesting potential applications in agricultural pest management .

- Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy .

Synthesis of this compound

The synthesis of this compound can be achieved through various methodologies:

- Catalytic Aromatization : A notable method involves the use of iodine as a catalyst for the aromatization of tetrahydrocarbazoles, yielding this compound in high efficiency (approximately 80%) .

- Reductive Amination : This process is crucial for forming this compound from simpler precursors, utilizing palladium catalysts for cross-coupling reactions .

Case Studies and Research Findings

Several studies highlight the biological activity and potential applications of this compound:

Table 1: Summary of Biological Activities

The mechanism by which this compound exerts its biological effects involves:

- Cell Membrane Disruption : Its interaction with microbial membranes leads to increased permeability, ultimately causing cell death.

- Enzyme Inhibition : this compound inhibits key enzymes necessary for microbial survival and proliferation.

- Anti-inflammatory Pathways : The compound modulates cytokine production and signaling pathways involved in inflammation.

Eigenschaften

IUPAC Name |

3-methoxy-6-methyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-9-3-5-13-11(7-9)12-8-10(16-2)4-6-14(12)15-13/h3-8,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGQTPKMCGBOKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90200370 | |

| Record name | Glycozoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5234-30-0 | |

| Record name | Glycozoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005234300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycozoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94934 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycozoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90200370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.